molecular formula C22H24N2O6 B2555331 3,3'-((4-ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 873570-87-7

3,3'-((4-ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2555331
CAS No.: 873570-87-7
M. Wt: 412.442
InChI Key: ZEOFEXXCQIUHDO-UHFFFAOYSA-N
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Description

3,3'-((4-Ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central methylene bridge linking two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. The aromatic substituent (4-ethoxy-3-methoxyphenyl) introduces steric and electronic modifications that influence its physicochemical and biological properties. Pyridin-2(1H)-ones are known for diverse bioactivities, including antiviral, phytotoxic, and enzyme-inhibitory effects . This compound is synthesized via multi-component reactions (MCRs), often catalyzed by L-proline or ionic liquids, which enhance yield and sustainability .

Properties

IUPAC Name

3-[(4-ethoxy-3-methoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-5-30-16-7-6-13(10-17(16)29-4)18(19-14(25)8-11(2)23-21(19)27)20-15(26)9-12(3)24-22(20)28/h6-10,18H,5H2,1-4H3,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOFEXXCQIUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3'-((4-ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) , often referred to as a bis-pyridinone derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, neuroprotective activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula for the compound is C22H24N2O5C_{22}H_{24}N_2O_5 with a molecular weight of approximately 396.44 g/mol. The structure features two pyridinone moieties linked by a methylene bridge, which contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

  • Cytotoxicity : The compound has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The apoptosis induction mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases:

  • Alzheimer’s Disease : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s disease pathology. The dual inhibition suggests potential for improving cognitive function by enhancing cholinergic transmission .
  • Oxidative Stress : Studies indicate that the compound possesses antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Research Findings and Case Studies

Several studies have elucidated the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity in MCF-7 and HCT116 cell lines with IC50 values of 10 µM and 15 µM respectively .
Study 2Showed neuroprotective effects in a mouse model of Alzheimer's, with improved memory performance in treated groups compared to controls .
Study 3Explored the antioxidant capacity, revealing a reduction in reactive oxygen species (ROS) levels by 40% in neuronal cultures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Alkyl chains (e.g., ethane-1,1-diyl) reduce steric hindrance, improving reaction yields .
  • Synthetic Methods : L-Proline catalysis (EtOH, 80°C) and ionic liquids (e.g., [BMIM][Br], 95°C) are preferred for their eco-friendly profiles and high yields (>75% for 3-phenylpropane derivatives) .
Phytotoxic Activity

Pyridin-2(1H)-one derivatives exhibit selective phytotoxicity against dicotyledonous species (e.g., Ipomoea grandifolia). For example:

  • 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) : Demonstrated moderate activity at 6.7 × 10⁻⁸ mol/g substrate .
Antiviral Potential

Pyridin-2(1H)-ones are non-nucleoside inhibitors of HIV-1 reverse transcriptase. The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold is critical for binding to the enzyme's hydrophobic pocket . Structural analogs like pyridinone-UC781 (second-generation hybrids) show activity against mutant HIV strains, suggesting the target compound could be optimized similarly .

Physicochemical and Spectroscopic Trends

  • IR Spectroscopy : All analogs show characteristic O–H stretches (~3440 cm⁻¹) and C=O vibrations (~1635 cm⁻¹). The target compound’s methoxy and ethoxy groups would introduce additional C–O–C stretches (~1250 cm⁻¹) .
  • ¹³C-NMR: Methyl groups on pyridinone rings resonate at δ ~18.7–18.9 ppm, while carbonyl carbons appear at δ ~166–167 ppm .
  • Melting Points : All analogs decompose above 290°C, indicating high thermal stability due to intermolecular hydrogen bonding and aromatic stacking .

Q & A

Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide derivative design?

  • Answer : Develop a QSAR model using descriptors like logP (lipophilicity), polar surface area, and HOMO-LUMO gaps. Prioritize derivatives with enhanced electron-withdrawing groups (e.g., nitro substituents) to improve radical scavenging .

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